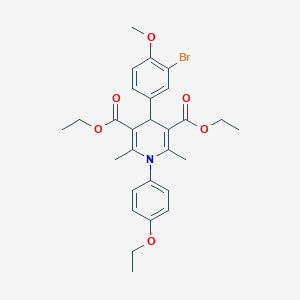
2-(3,5-dimethoxyphenyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-dimethoxyphenyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethoxyphenyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole typically involves multi-step organic reactions. One common method involves the condensation of 3,5-dimethoxybenzaldehyde, naphthalen-1-ylamine, and benzil in the presence of ammonium acetate and acetic acid. The reaction is usually carried out under reflux conditions for several hours to yield the desired imidazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and stringent quality control measures. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure environmental compliance and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-dimethoxyphenyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of partially or fully reduced imidazole compounds.
Aplicaciones Científicas De Investigación
2-(3,5-dimethoxyphenyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Biology: It is used in biological studies to investigate its effects on various cellular processes and pathways.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Industry: It may be used as an intermediate in the synthesis of other complex organic compounds with industrial applications.
Mecanismo De Acción
The mechanism of action of 2-(3,5-dimethoxyphenyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-phenyl-4,5-diphenyl-1H-imidazole
- 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole
- 2-(3,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole
Uniqueness
2-(3,5-dimethoxyphenyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the naphthalen-1-yl group and the 3,5-dimethoxyphenyl group differentiates it from other imidazole derivatives, potentially leading to unique interactions with molecular targets and distinct pharmacological activities.
Propiedades
Fórmula molecular |
C27H22N2O2 |
|---|---|
Peso molecular |
406.5g/mol |
Nombre IUPAC |
2-(3,5-dimethoxyphenyl)-5-naphthalen-1-yl-4-phenyl-1H-imidazole |
InChI |
InChI=1S/C27H22N2O2/c1-30-21-15-20(16-22(17-21)31-2)27-28-25(19-10-4-3-5-11-19)26(29-27)24-14-8-12-18-9-6-7-13-23(18)24/h3-17H,1-2H3,(H,28,29) |
Clave InChI |
HBLVATCKHVQYFW-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C2=NC(=C(N2)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5)OC |
SMILES canónico |
COC1=CC(=CC(=C1)C2=NC(=C(N2)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-fluorobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B388844.png)
![1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-fluorophenyl)carbamimidothioate](/img/structure/B388845.png)
![5-[4-(4-BENZYLPIPERIDIN-1-YL)-3-NITROPHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B388846.png)
![1-(4-Butoxyphenyl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]pyrrolidine-2,5-dione](/img/structure/B388847.png)
![5-[1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B388849.png)
![9-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B388850.png)
![2-(4-hydroxy-3,5-dimethoxybenzylidene)-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B388852.png)

![2-(2,5-dimethoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B388855.png)
![(E)-N'-(2H-1,3-BENZODIOXOL-5-YL)-1-{[1-(4-IODOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-METHYLMETHANIMIDAMIDE](/img/structure/B388856.png)


![N-(4-ethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B388861.png)
![2-[(2-fluorobenzoyl)amino]-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B388864.png)
